Dihydropyridines (DHPs) are a class of calcium channel modulators that have been extensively studied for their pharmacological properties. These compounds have a significant impact on cardiovascular health due to their ability to influence calcium influx in cardiac and smooth muscle cells, which is crucial for muscle contraction and relaxation. The dihydropyridine scaffold has been a focal point for the development of various drugs used in the treatment of cardiovascular diseases, and it has also shown potential in other therapeutic areas25.
The primary action of dihydropyridine derivatives, such as CGP 28392 and BAY K 8644, is to prolong the open state of calcium channels in cardiac cells, which leads to an increase in calcium influx during action potentials1. This effect is achieved through complex changes in the kinetics of channel gating, notably by increasing the mean open time of the channels14. Unlike beta-adrenoceptor agonists, the increase in calcium current by DHPs is not associated with an increase in intracellular cyclic AMP levels1. Additionally, DHPs can act as either activators or antagonists of calcium channels, depending on their structure and the activation state of the channel3. Some DHPs have also been found to induce the release of nitric oxide (NO) from vascular endothelium, contributing to their vasodilatory effects7.
DHPs are widely recognized for their role in the treatment of cardiovascular diseases. They are used as calcium channel blockers to treat conditions such as hypertension and angina pectoris27. The ability of DHPs to modulate calcium channels in vascular smooth muscle cells leads to vasodilation and reduced blood pressure7.
Recent studies have suggested that DHPs could be important as multidrug-resistance-reversing agents in cancer chemotherapy2. This is due to their ability to affect the function of drug transporters, which can lead to increased accumulation of chemotherapeutic agents in cancer cells.
DHPs have shown antimycobacterial and anticonvulsant properties, indicating their potential use in the treatment of infections and seizure disorders2.
The DHP motif serves as a scaffold for the development of various pharmacological agents. Synthetic chemists have utilized the 1,4-DHP intermediate to create a multitude of drug molecules and natural products with significant medicinal value5.
The ability of 1,4-DHPs to revert multi-drug resistance continues to be a significant area of interest, particularly in the context of treating diseases where drug resistance is a major challenge6.
DHPs have diverse activities at several receptors, channels, and enzymes. They have been shown to interact with the hERG channel, transporters, and phase I metabolizing enzymes, which could have implications for their safety and efficacy in various therapeutic applications6.
Research into novel DHP compounds with specific substitutions has led to the discovery of molecules with enhanced calcium channel-blocking activity. These findings could lead to the development of new drugs with improved therapeutic profiles10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: